![molecular formula C12H7F3N2O3S B1661844 2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate CAS No. 97186-47-5](/img/structure/B1661844.png)
2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate
Vue d'ensemble
Description
2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate is a chemical compound with the molecular formula C12H7F3N2O3S and a molecular weight of 316.26 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a thioether linkage attached to a pyridinium ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with pyridine in the presence of a suitable base . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with reagents like sodium methoxide or potassium tert-butoxide.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium methoxide, and potassium tert-butoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate is utilized in various scientific research fields, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate include:
2-Nitro-4-(trifluoromethyl)phenol: This compound shares the nitro and trifluoromethyl groups but lacks the thioether linkage and pyridinium ring.
2-Nitro-4-(trifluoromethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of the thioether linkage.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3S/c13-12(14,15)8-4-5-10(9(7-8)17(19)20)21-11-3-1-2-6-16(11)18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUWDIXJKDTFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381473 | |
| Record name | 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97186-47-5 | |
| Record name | 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


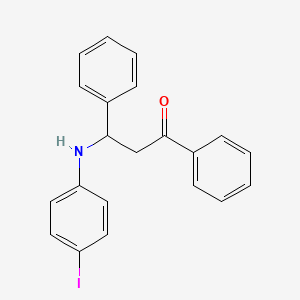
![Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate](/img/structure/B1661762.png)
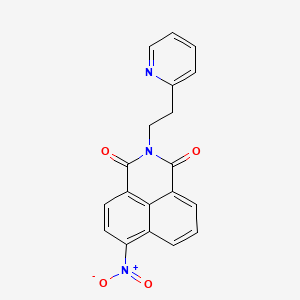
![N-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B1661764.png)
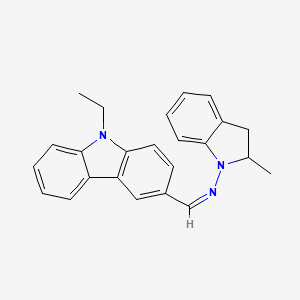
![Phenol, 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]-](/img/structure/B1661769.png)
![4-acetyl-N-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B1661773.png)
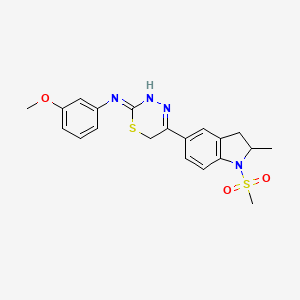
![5-chloro-2-hydroxy-N'-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl]benzohydrazide](/img/structure/B1661777.png)
![{1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B1661778.png)
![Ethyl 1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylate](/img/structure/B1661779.png)
![(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1661781.png)
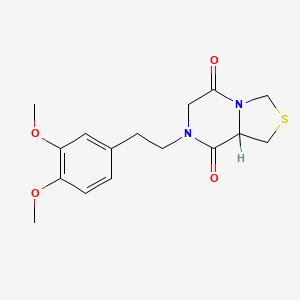
![methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate (racemic)](/img/structure/B1661784.png)
